molecular formula C11H9NO2S B1437588 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid CAS No. 933709-38-7

4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid

Cat. No. B1437588
M. Wt: 219.26 g/mol
InChI Key: AHVXODVMORVSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid” is a chemical compound with the empirical formula C12H11NO2S2 and a molecular weight of 265.35 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid” can be represented by the SMILES string O=C(O)C(C=C1)=CC=C1CSC2=NC(C)=CS2 .


Physical And Chemical Properties Analysis

“4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Antimicrobial Activities

4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid derivatives have been synthesized and studied for their antimicrobial activities. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes. These showed significant antimicrobial activity against bacterial strains causing infections in various parts of the human body, such as the mouth, lungs, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Corrosion Inhibition

The compound has applications in corrosion inhibition. A study by Rbaa et al. (2020) synthesized benzimidazole derivatives based on 8-hydroxyquinoline, including 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid. These compounds effectively inhibited corrosion of steel in HCl solution, reaching an efficiency of 97.7% for one of the compounds (Rbaa et al., 2020).

Photovoltaic Application

In the field of photovoltaics, Yang et al. (2016) investigated electron-acceptors conjugated with phenanthrocarbazole, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid derivatives. These showed potential in enhancing the power conversion efficiency and stability of dye-sensitized solar cells (Yang et al., 2016).

Synthesis of New Heterocyclic Compounds

Fadda et al. (2012) utilized 4-(2-cyanoacetamido)benzoic acid for the synthesis of several new heterocyclic compounds, including thiazole derivatives. These compounds were characterized by various spectral analyses (Fadda et al., 2012).

Future Directions

The future directions for “4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development .

properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXODVMORVSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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